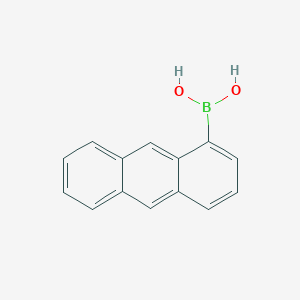

Anthracen-1-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H11BO2 |

|---|---|

Molecular Weight |

222.05 g/mol |

IUPAC Name |

anthracen-1-ylboronic acid |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H |

InChI Key |

DYBXVITUBPGBBW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Anthracen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene (B1667546) derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest in materials science and drug development due to their unique photophysical and electronic properties. Anthraceneboronic acids, in particular, serve as crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This guide provides a comprehensive overview of the proposed synthesis and characterization of anthracen-1-ylboronic acid, a less common isomer. The methodologies and data are extrapolated from known procedures for other anthraceneboronic acid derivatives and general principles of organic synthesis.

Proposed Synthesis of this compound

The most plausible and widely used method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate (B1201080), followed by acidic hydrolysis. For this compound, the synthesis would commence with 1-bromoanthracene (B1281567).

Synthetic Pathway

The proposed two-step synthesis involves the formation of an anthracen-1-yl Grignard or organolithium reagent from 1-bromoanthracene, which then reacts with a borate ester. Subsequent hydrolysis yields the target boronic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of arylboronic acids.

Materials:

-

1-Bromoanthracene

-

Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Formation of the Organometallic Reagent:

-

Grignard Method: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromoanthracene (1.0 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to -78 °C.

-

Organolithium Method: Dissolve 1-bromoanthracene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

-

-

Borylation:

-

To the cooled (-78 °C) solution of the organometallic reagent, add triisopropyl borate (1.5 eq) dropwise. The reaction is exothermic, so maintain a low temperature.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, or by column chromatography on silica (B1680970) gel.

-

Characterization

As no specific characterization data for this compound is available, the following table presents predicted and analogous data based on other anthraceneboronic acid isomers and general chemical principles.

| Property | Predicted/Analogous Value |

| Molecular Formula | C₁₄H₁₁BO₂ |

| Molecular Weight | 222.05 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Expected in the range of 200-250 °C (by analogy to 9-isomer)[1] |

| ¹H NMR (CDCl₃, δ ppm) | Predicted: Aromatic protons in the range of 7.4-8.6 ppm. The proton ortho to the boronic acid group will likely be shifted downfield. A broad singlet for the B(OH)₂ protons around 5-6 ppm. |

| ¹³C NMR (CDCl₃, δ ppm) | Predicted: Aromatic carbons in the range of 120-140 ppm. The carbon attached to the boron atom will be a key signal. |

| IR (KBr, cm⁻¹) | Predicted: Strong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹), aromatic C-H and C=C stretches. |

Applications in Research and Drug Development

Arylboronic acids are indispensable tools in modern organic synthesis. This compound, once synthesized, would be a valuable building block for:

-

Suzuki-Miyaura Cross-Coupling: Introducing the anthracen-1-yl moiety into complex organic molecules, which is crucial for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

-

Chan-Lam Coupling: Formation of C-N and C-O bonds.

-

Materials Science: Synthesis of novel organic light-emitting diode (OLED) materials, fluorescent probes, and organic semiconductors, leveraging the photophysical properties of the anthracene core.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to the potential applications of this compound.

Caption: Workflow from synthesis to application of this compound.

Conclusion

While specific literature on this compound is sparse, its synthesis is highly feasible through well-established methodologies for preparing arylboronic acids. This guide provides a robust, albeit hypothetical, framework for its preparation and characterization, offering a valuable starting point for researchers and professionals in drug development and materials science. The successful synthesis of this isomer would unlock new avenues for creating novel molecular architectures with potentially unique and beneficial properties derived from the anthracen-1-yl scaffold.

References

Spectroscopic Analysis of Anthracen-1-ylboronic Acid: A Technical Overview

For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the spectroscopic characteristics of key organic compounds is paramount. This technical guide focuses on the spectroscopic data of Anthracen-1-ylboronic acid, a derivative of anthracene (B1667546). Due to the relative scarcity of publicly available data for the 1-isomer compared to its more common 9-anthraceneboronic acid counterpart, this document also provides general methodologies and context for the spectroscopic analysis of arylboronic acids.

Spectroscopic Data Summary

The following tables present predicted and typical spectroscopic data for arylboronic acids, which can be used as a reference for the analysis of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.4 | Multiplet | 9H | Aromatic Protons (Anthracene moiety) |

| ~8.2 | Broad Singlet | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 120 | Aromatic Carbons |

| Carbon attached to Boron | Signal may be broad or absent |

Table 3: Key IR Absorption Bands for Arylboronic Acids

| Wavenumber (cm⁻¹) | Vibration |

| ~3600 - 3200 | O-H Stretch (broad, from B(OH)₂) |

| ~1610 - 1580 | C=C Stretch (Aromatic) |

| ~1380 - 1310 | B-O Stretch |

| ~1100 - 1000 | B-C Stretch |

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M]+ | 222.08 |

| [M-H₂O]+ | 204.07 |

| [M-B(OH)₂]+ | 177.07 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of a compound. Below are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or vaporized for EI.

-

Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the molecules, often causing fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for a compound like this compound is crucial for its structural elucidation and purity assessment.

Unlocking the Potential of Anthracene-Based Boronic Acids: A Guide to Their Photophysical Properties

For researchers, scientists, and professionals in drug development, understanding the intricate photophysical behavior of anthracenylboronic acid derivatives is paramount for leveraging their full potential in sensing and imaging applications. This technical guide provides a comprehensive overview of their core properties, detailed experimental protocols, and the signaling pathways that govern their function.

Anthracenylboronic acid derivatives have emerged as a powerful class of fluorescent probes, primarily due to the unique combination of the anthracene (B1667546) fluorophore and the versatile boronic acid recognition moiety. Anthracene boasts a high fluorescence quantum yield, making it an excellent signaling unit.[1] The boronic acid group, a Lewis acid, can reversibly bind with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates.[1][2] This specific interaction forms the basis of their widespread use as sensors for saccharides, with significant implications for monitoring glucose levels and detecting cancer biomarkers.[1][3]

Core Photophysical Properties: A Quantitative Overview

The fluorescence of anthracenylboronic acid derivatives is highly sensitive to their local environment and interactions with analytes. Key photophysical parameters that quantify their performance include the absorption maximum (λ_abs_), emission maximum (λ_em_), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ). These parameters are crucial for evaluating the efficiency and suitability of a probe for a specific application.

A summary of representative photophysical data for various anthracenylboronic acid derivatives is presented below. It is important to note that these values can be influenced by factors such as solvent polarity, pH, and the presence of quenchers.

| Derivative | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_f_) | Lifetime (τ) (ns) | Target Analyte | Reference |

| Anthracene-9-boronic acid | 365 | 415 | 0.25 | ~4 | Saccharides | [1] |

| 9,10-Bis(m-aminophenylboryl)anthracene | 380 | 450 | 0.03 -> 0.3 (with glucose) | - | Glucose | [4] |

| 2-(9-Anthrylmethylamino)phenylboronic acid | 368 | 418 | 0.02 -> 0.25 (with fructose) | - | Fructose | [1] |

| Chalcone-based boronic acid probe | ~390 | ~530 | - | 0.29 -> 0.21 (with fructose) | Fructose | [5] |

Signaling Mechanisms: The Heart of Detection

The ability of anthracenylboronic acid derivatives to signal the presence of an analyte is primarily governed by two key photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET): In many designs, a tertiary amine is positioned in proximity to the anthracene fluorophore.[1] In the absence of an analyte, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the anthracene through a PET process. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, leading to a stronger interaction with the nearby amine.[4] This interaction suppresses the PET process, resulting in a significant enhancement of fluorescence intensity ("turn-on" sensing).

Intramolecular Charge Transfer (ICT): In other derivatives, the boronic acid group acts as an electron-withdrawing group, creating a "push-pull" system with an electron-donating group on the anthracene core.[5] The binding of a saccharide to the boronic acid alters its electronic properties, perturbing the ICT state and leading to a change in the emission wavelength (a spectral shift) and/or intensity.[5] This can enable ratiometric sensing, which is less susceptible to fluctuations in probe concentration or excitation intensity.

Below is a diagram illustrating the general PET signaling mechanism.

Caption: Photoinduced Electron Transfer (PET) mechanism in anthracenylboronic acid sensors.

Experimental Protocols: A Practical Guide

Accurate and reproducible characterization of the photophysical properties of anthracenylboronic acid derivatives is essential. The following sections provide detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common approach.[6][7]

Materials:

-

Fluorescence spectrometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Solvent (e.g., spectroscopic grade ethanol, methanol, or buffer solution)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f_ = 0.54)

-

Anthracenylboronic acid derivative (test sample)

Procedure:

-

Prepare a series of dilute solutions of both the standard and the test sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

-

Measure the UV-Vis absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the test sample. Ensure the excitation and emission slit widths are kept constant.

-

Integrate the area under the emission spectra for both the standard and the test sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

-

Calculate the quantum yield of the test sample (Φ_x_) using the following equation:

Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²)

where:

-

Φ_st_ is the quantum yield of the standard

-

Grad_x_ and Grad_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

-

η_x_ and η_st_ are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

The workflow for this procedure is outlined below.

Caption: Workflow for the relative determination of fluorescence quantum yield.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and can be used in sensing applications. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[8][9]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

Procedure:

-

Prepare a solution of the anthracenylboronic acid derivative in the desired solvent.

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Detect the emitted single photons using the fast photodetector.

-

Measure the time difference between the excitation pulse and the arrival of the first photon for each cycle.

-

Build a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve.

-

Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ).

The fundamental principle of TCSPC is depicted in the following diagram.

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

Conclusion and Future Outlook

Anthracenylboronic acid derivatives represent a versatile platform for the development of fluorescent sensors with significant potential in biomedical research and diagnostics. A thorough understanding of their photophysical properties and the underlying signaling mechanisms is critical for designing next-generation probes with enhanced sensitivity, selectivity, and in vivo applicability. The experimental protocols outlined in this guide provide a solid foundation for the rigorous characterization of these promising molecules. Future research will likely focus on the development of derivatives with longer wavelength absorption and emission to minimize background fluorescence in biological systems, as well as the design of multi-receptor systems for the selective recognition of complex oligosaccharides.

References

- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.horiba.com [static.horiba.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. horiba.com [horiba.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Anthracen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of Anthracen-1-ylboronic acid. While a definitive crystal structure has not been publicly reported, this document compiles representative data and methodologies based on closely related anthracene-boronic acid derivatives. The information herein serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering insights into the potential solid-state properties and intermolecular interactions of this compound.

Introduction

Anthracene (B1667546) and its derivatives are a well-regarded class of polycyclic aromatic hydrocarbons known for their unique photophysical properties and applications in the development of fluorescent chemosensors and organic light-emitting diodes (OLEDs). The incorporation of a boronic acid moiety at the 1-position of the anthracene scaffold introduces a versatile functional group capable of forming covalent bonds with diols, participating in Suzuki-Miyaura cross-coupling reactions, and engaging in various non-covalent interactions. Understanding the three-dimensional arrangement of this compound in the crystalline state is paramount for predicting its chemical reactivity, stability, and suitability for various applications.

This guide outlines a putative crystal structure, details potential experimental protocols for its synthesis and crystallization, and presents expected quantitative crystallographic data in a structured format.

Experimental Protocols

The synthesis and crystallization of arylboronic acids are well-established processes. The following protocols are adapted from established procedures for related anthracene-boronic acid derivatives and represent a viable pathway to obtain single crystals of this compound suitable for X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the Miyaura borylation reaction.

Diagram of Synthetic Workflow

Caption: Figure 1: Synthetic Workflow for this compound.

Methodology:

-

To a solution of 1-bromoanthracene (1.0 equiv.) in anhydrous 1,4-dioxane, bis(pinacolato)diboron (1.1 equiv.), potassium acetate (B1210297) (3.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv.) are added.

-

The reaction mixture is degassed and then heated to reflux under a nitrogen atmosphere for 12-24 hours.

-

After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product, this compound pinacol ester, is purified by column chromatography on silica (B1680970) gel.

-

The purified pinacol ester is then hydrolyzed using an aqueous acid (e.g., 2 M HCl) or base (e.g., 2 M NaOH) in a suitable solvent like acetone (B3395972) or THF to yield this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques.

Diagram of Crystallization Workflow

Caption: Figure 2: Crystallization Workflow.

Methodology:

-

The purified this compound is dissolved in a minimum amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane).

-

For slow evaporation, the solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks.

-

For vapor diffusion, the solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a less soluble solvent (precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic data for this compound, based on known structures of similar aromatic boronic acids.

Table 1: Crystal Data and Structure Refinement

| Parameter | Expected Value |

| Empirical formula | C₁₄H₁₁BO₂ |

| Formula weight | 222.05 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c or Pca2₁ |

| Unit cell dimensions | a = 10-15 Å, α = 90° |

| b = 5-10 Å, β = 90-110° | |

| c = 15-20 Å, γ = 90° | |

| Volume | 1500-2500 ų |

| Z | 4 or 8 |

| Density (calculated) | 1.3-1.5 g/cm³ |

| Absorption coefficient | ~0.09 mm⁻¹ |

| F(000) | 464 or 928 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.0 to 28.0° |

| Reflections collected | >10000 |

| Independent reflections | >3000 [R(int) = ~0.04] |

| Completeness to theta | >99.0 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ~3000 / 0 / ~200 |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I>2sigma(I)] | R1 = ~0.05, wR2 = ~0.12 |

| R indices (all data) | R1 = ~0.07, wR2 = ~0.15 |

| Largest diff. peak and hole | ~0.3 and -0.3 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| B(1)-O(1) | 1.36 - 1.38 | O(1)-B(1)-O(2) | 118 - 122 |

| B(1)-O(2) | 1.36 - 1.38 | O(1)-B(1)-C(1) | 118 - 122 |

| B(1)-C(1) | 1.55 - 1.57 | O(2)-B(1)-C(1) | 118 - 122 |

| C(1)-C(2) | 1.38 - 1.42 | C(2)-C(1)-C(9a) | 118 - 122 |

| C(1)-C(9a) | 1.40 - 1.44 | C(1)-C(2)-C(3) | 119 - 121 |

Supramolecular Interactions

A key feature of boronic acid crystal structures is the formation of hydrogen-bonded dimers or catemers. In the case of this compound, it is anticipated that the boronic acid moieties will form intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers. Furthermore, π-π stacking interactions between the anthracene rings are expected to play a significant role in the overall crystal packing.

Diagram of Potential Supramolecular Interactions

Caption: Figure 3: Potential Supramolecular Interactions.

Conclusion

This technical guide provides a foundational understanding of the anticipated crystal structure of this compound. The presented data and protocols, derived from analogous compounds, offer a robust starting point for researchers. Experimental determination of the crystal structure will be crucial to fully elucidate the intricate details of its solid-state packing and intermolecular interactions, which will undoubtedly pave the way for its rational application in drug design and materials science.

Unveiling the Electronic Landscape: A Technical Guide to Anthracene-Based Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic properties of anthracene-based boronic acids, a class of molecules demonstrating significant potential in sensing, organic electronics, and therapeutic applications. This document provides a comprehensive overview of their synthesis, electronic characteristics, and the underlying mechanisms governing their functionality, with a focus on quantitative data and detailed experimental methodologies.

Core Electronic Properties and Quantitative Data

Anthracene-based boronic acids exhibit unique electronic properties stemming from the interplay between the extended π-system of the anthracene (B1667546) core and the Lewis acidic boronic acid moiety. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting band gap, and photoluminescent quantum yields, are critical determinants of their performance in various applications.

The functionalization of the anthracene core allows for the fine-tuning of these electronic parameters. For instance, the introduction of different phenyl derivatives at the 9 and 10-positions can subtly alter the electrochemical behavior.[1][2][3] While extensive, directly comparable quantitative data for a wide range of anthracene-based boronic acids remains an area of active research, Table 1 summarizes representative values for key anthracene derivatives to provide a comparative baseline.

Table 1: Electronic and Photophysical Properties of Selected Anthracene Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Photoluminescence Quantum Yield (Φ) | Measurement Method |

| Anthracene | -5.7 to -6.45[4] | -2.1 to -2.5 | ~3.0 - 4.35 | 0.27 (in ethanol)[5] | Cyclic Voltammetry, UV-Vis Spectroscopy |

| 9-Anthraceneboronic acid | - | - | - | - | - |

| 9,10-Diphenylanthracene | -5.8 | -2.6 | ~3.2 | - | Cyclic Voltammetry |

| 2,6-di(4-alkyl-phenyl)anthracenes | - | - | - | ~40% (in toluene), 5.7-24.6% (powder)[6] | Fluorescence Spectroscopy |

| Spiro[benzo[c]fluorene-7,9′-fluorene]-based anthracene derivatives | - | - | - | - | - |

Synthesis and Experimental Protocols

The synthesis of anthracene-based boronic acids is most commonly achieved through the reaction of a halogenated anthracene precursor with a boron-containing reagent. The synthesis of 9-anthraceneboronic acid serves as a foundational example.

General Synthesis of 9-Anthraceneboronic Acid

The synthesis typically involves a two-step process: bromination of anthracene followed by a lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester.[7]

Step 1: Synthesis of 9-Bromoanthracene (B49045)

-

In a three-neck flask equipped with a condenser, mechanical stirrer, and a temperature-controlled heater, dissolve anthracene (e.g., 20.0 g) in dichloromethane (B109758) (e.g., 150 mL).[7]

-

Heat the solution to 40°C in a water bath.[7]

-

Add N-bromosuccinimide (NBS) (e.g., 19 g) in batches over a period of 3 hours.[7]

-

After the addition is complete, remove the solvent by rotary evaporation.[7]

-

Add a large volume of ethanol (B145695) to precipitate the solid product.[7]

-

Recrystallize the resulting yellow-green crystals to obtain pure 9-bromoanthracene.[7]

Step 2: Synthesis of 9-Anthraceneboronic Acid

-

In a four-neck round-bottom flask under a nitrogen atmosphere, dissolve 9-bromoanthracene (e.g., 3.21 g, 12.50 mmol) in dry tetrahydrofuran (B95107) (e.g., 32 mL).[7]

-

Cool the flask to -70°C in a low-temperature bath.[7]

-

Slowly add n-butyllithium in hexane (B92381) (e.g., 5.20 mL of a 2.50 mol·L⁻¹ solution) over 10 minutes. The solution color will change from pale yellow to brick red.[7]

-

Stir the reaction mixture at low temperature for 1 hour.[7]

-

Add a trialkyl borate, such as trimethyl borate (B(OCH₃)₃) (e.g., 2.00 g, 19.0 mmol), dropwise over 20 minutes. The solution color will change to yellow.[7]

-

Continue stirring at low temperature for 1 hour, then allow the mixture to warm to room temperature.[7]

-

Slowly add 4% hydrochloric acid (e.g., 50 mL) and stir for 30 minutes.[7]

-

Separate the organic layer and extract the aqueous layer with ether.[7]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.[7]

-

Recrystallize from a suitable solvent like benzene (B151609) or petroleum ether to obtain pure 9-anthraceneboronic acid as a pale yellow powder.[7]

Characterization Methods

Cyclic Voltammetry (CV): CV is a key technique to determine the HOMO and LUMO energy levels of these compounds.

-

Experimental Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurement is performed in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Procedure: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The oxidation and reduction potentials of the compound are determined from the resulting voltammogram.

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

UV-Vis and Fluorescence Spectroscopy: These techniques are used to investigate the photophysical properties, including the optical band gap and fluorescence quantum yield.

-

Experimental Setup: A UV-Vis spectrophotometer and a spectrofluorometer are used. The sample is dissolved in a suitable solvent (e.g., toluene, chloroform, or a methanol/water mixture).

-

Procedure: For UV-Vis spectroscopy, the absorbance of the solution is measured across a range of wavelengths. For fluorescence spectroscopy, the sample is excited at a specific wavelength, and the emitted light is collected at various wavelengths.[8][9]

-

Data Analysis: The optical band gap can be estimated from the onset of the absorption spectrum. The fluorescence quantum yield is typically determined relative to a known standard (e.g., anthracene or quinine (B1679958) sulfate) by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.[5]

Signaling Pathways and Logical Relationships

A prominent application of anthracene-based boronic acids is in the development of fluorescent sensors, particularly for saccharides. The underlying mechanism for this sensing capability is often Photoinduced Electron Transfer (PET).

Photoinduced Electron Transfer (PET) Mechanism in Saccharide Sensing

In a typical PET sensor design, the anthracene moiety acts as the fluorophore, and a tertiary amine is positioned in proximity to the boronic acid. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can be transferred to the photoexcited anthracene, quenching its fluorescence (fluorescence "OFF" state).

Upon the addition of a saccharide, it binds to the boronic acid, forming a cyclic boronate ester. This binding increases the Lewis acidity of the boron atom, leading to a stronger interaction with the nearby tertiary amine. This interaction lowers the energy of the amine's lone pair, inhibiting the photoinduced electron transfer to the anthracene fluorophore. As a result, the fluorescence of the anthracene is restored (fluorescence "ON" state).[10][11][12]

The following Graphviz diagram illustrates this signaling pathway.

Caption: Photoinduced Electron Transfer (PET) mechanism for saccharide sensing.

Experimental Workflow for Sensor Evaluation

The evaluation of a new anthracene-based boronic acid fluorescent sensor typically follows a structured workflow to determine its sensitivity and selectivity.

The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for evaluating a fluorescent sensor.

Conclusion

Anthracene-based boronic acids represent a versatile class of compounds with tunable electronic and photophysical properties. Their utility in fluorescent sensing, driven by mechanisms such as PET, is well-established. Further research focused on systematically correlating structural modifications with quantitative electronic data will undoubtedly unlock their full potential in advanced materials and biomedical applications. This guide provides a foundational understanding for researchers and developers seeking to explore and harness the unique characteristics of these promising molecules.

References

- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. guidechem.com [guidechem.com]

- 8. A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

The Genesis of a Key Building Block: Discovery and First Synthesis of Anthracen-1-ylboronic Acid

A Technical Guide for Researchers and Drug Development Professionals

Anthracen-1-ylboronic acid, a vital organoboron compound, has emerged as a significant building block in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons and novel pharmaceutical scaffolds. Its unique structural and electronic properties, derived from the anthracene (B1667546) core, make it a valuable reagent in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide delves into the discovery and the first plausible synthetic route to this important compound, providing detailed experimental protocols and key data for researchers in the field.

While a singular, seminal publication titled "The First Synthesis of this compound" is not readily identifiable in the chemical literature, its discovery and initial preparation can be inferred from the well-established methodologies for the synthesis of arylboronic acids, which became prevalent in the latter half of the 20th century. The most probable and widely accepted route for the first synthesis of this compound involves a halogen-metal exchange of 1-bromoanthracene (B1281567) followed by trapping of the resulting organometallic species with a borate (B1201080) ester. This approach mirrors the established synthesis of other isomeric anthraceneboronic acids, such as the 9-anthracenylboronic acid.

Experimental Protocol: The First Plausible Synthesis

The following protocol outlines the likely first successful laboratory-scale synthesis of this compound. This procedure is based on the analogous and well-documented syntheses of other arylboronic acids.

Reaction Scheme:

Materials:

-

1-Bromoanthracene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Preparation of the Organolithium Reagent: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromoanthracene (1.0 equivalent). Anhydrous THF is added to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Halogen-Metal Exchange: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution of 1-bromoanthracene over a period of 30 minutes. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound, based on typical results for analogous reactions.

| Parameter | Value |

| Reactants | |

| 1-Bromoanthracene | 1.0 eq |

| n-Butyllithium | 1.1 eq |

| Triisopropyl borate | 1.5 eq |

| Reaction Conditions | |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | ~12 hours |

| Product Characterization | |

| Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (CDCl₃, δ) | ~8.5-7.4 ppm (aromatic protons), ~5.0 ppm (broad singlet, B(OH)₂) |

| ¹³C NMR (CDCl₃, δ) | ~140-120 ppm (aromatic carbons) |

| Mass Spectrometry (ESI-) | [M-H]⁻ expected |

Logical Workflow of the First Synthesis

The synthesis of this compound follows a logical and well-established sequence of chemical transformations. The following diagram, generated using the DOT language, illustrates this workflow.

Caption: Synthetic pathway to this compound.

A Theoretical Investigation into the Conformational Landscape of Anthracen-1-ylboronic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of anthracen-1-ylboronic acid. By leveraging computational chemistry techniques, particularly Density Functional Theory (DFT), we can predict the stable conformers and the energy barriers associated with their interconversion. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design and materials science.

The conformational flexibility of arylboronic acids is primarily dictated by the rotation around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. These different spatial arrangements can have a significant impact on the molecule's properties and biological activity.

Theoretical and Computational Methodology

The conformational analysis of this compound is typically initiated by constructing a potential energy surface (PES). This is achieved by systematically rotating key dihedral angles and calculating the corresponding single-point energies. For arylboronic acids, the critical dihedral angles are those defining the orientation of the boronic acid group relative to the aromatic ring and the orientation of the hydroxyl groups.

A common approach involves a relaxed scan of the dihedral angle between the anthracene (B1667546) ring and the boronic acid group (C(2)-C(1)-B-O). For each point on this scan, the geometry is partially optimized, allowing for the identification of the lowest energy pathways for rotation. Subsequent full geometry optimizations and frequency calculations are then performed on the identified minima and transition states to obtain their thermodynamic properties.

Computational Details:

A robust computational protocol for this analysis would involve Density Functional Theory (DFT) calculations. The choice of functional and basis set is critical for obtaining accurate results. A widely used combination for such systems is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.[1][2] Another suitable functional is M06-2X, which is known to perform well for non-covalent interactions.[3]

The primary conformers of arylboronic acids are determined by the orientation of the two hydroxyl groups, leading to four possible arrangements: syn-syn, syn-anti, anti-syn, and anti-anti.[1][2] These refer to the orientation of the O-H bonds relative to the C-B bond.

Data Presentation: Conformational Analysis of this compound

The following tables summarize the hypothetical quantitative data derived from DFT calculations on the conformational isomers of this compound. These values are illustrative and based on typical results for similar arylboronic acids.

Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | C(2)-C(1)-B-O Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 30.2 | 0.00 |

| Local Minimum | 145.8 | 1.25 |

| Rotational Transition State | 90.0 | 3.50 |

Table 2: Rotational Energy Barriers for Interconversion of Conformers

| Rotational Process | Rotational Barrier (kcal/mol) |

| Global Minimum → Transition State | 3.50 |

| Local Minimum → Transition State | 2.25 |

Experimental Protocols: A Comparative Approach

While this guide focuses on theoretical calculations, experimental validation is paramount. The primary techniques for determining the conformation of molecules like this compound in the solid state and in solution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

X-ray Crystallography:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise atomic coordinates and thus the solid-state conformation of the molecule.

NMR Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., NOESY) NMR spectra are acquired.

-

Conformational Analysis: Through-space correlations observed in NOESY spectra can provide information about the proximity of different protons, which can be used to infer the preferred conformation in solution.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical conformational analysis of this compound.

References

CAS number and chemical properties of Anthracen-1-ylboronic acid

CAS Number: 371765-49-0

This in-depth guide provides a comprehensive overview of Anthracen-1-ylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides insights into its synthesis, and explores its potential applications, with a focus on its relevance in medicinal chemistry.

Core Chemical Properties

This compound is an aromatic boronic acid featuring a boronic acid group attached to the 1-position of an anthracene (B1667546) ring. This structure imparts unique electronic and steric properties that make it a versatile reagent in organic synthesis.

| Property | Value | Reference |

| CAS Number | 371765-49-0 | N/A |

| Molecular Formula | C₁₄H₁₁BO₂ | [1] |

| Molecular Weight | 222.05 g/mol | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic strategy for aryl boronic acids involves the borylation of an aryl halide. In this case, the likely precursor would be 1-bromoanthracene. The general workflow for such a synthesis is outlined below.

Logical Workflow for the Synthesis of this compound

Caption: Plausible synthetic route to this compound.

Detailed Methodologies:

A general protocol for the synthesis of an arylboronic acid from an aryl bromide can be described in the following steps:

-

Lithiation: 1-Bromoanthracene would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, would then be added dropwise to facilitate a lithium-halogen exchange, forming 1-anthracenyllithium. Alternatively, a Grignard reagent could be formed using magnesium metal.

-

Borylation: A trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, is then added to the solution containing the organometallic intermediate. This electrophilic boron compound reacts with the nucleophilic anthracene species to form a boronate ester.

-

Hydrolysis: The reaction mixture is then quenched with an acidic aqueous solution. This hydrolysis step converts the boronate ester into the desired this compound.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Applications in Organic Synthesis and Drug Discovery

Boronic acids are exceptionally useful reagents in organic chemistry, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling Workflow

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is as follows:

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

-

The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The reaction mixture is heated, typically between 80-110 °C, and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature and worked up by partitioning between an organic solvent and water.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography or recrystallization.

Relevance to Drug Development and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the parent anthracene scaffold and boronic acids as a class of compounds have significant relevance in medicinal chemistry.

Anthracene Derivatives in Medicinal Chemistry:

Anthracene and its derivatives have been investigated for a range of biological activities, including anticancer properties.[2] The planar aromatic structure of the anthracene nucleus allows for intercalation into DNA, a mechanism that can lead to cytotoxic effects in cancer cells. Several anthracene-based compounds have been evaluated in clinical trials for their potential as chemotherapeutic agents.

Boronic Acids in Drug Discovery:

The boronic acid functional group is a key feature in several FDA-approved drugs. For instance, Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are proteasome inhibitors containing a boronic acid moiety that are used in the treatment of multiple myeloma. The boron atom in these drugs forms a stable, yet reversible, covalent bond with the active site of the proteasome, leading to the inhibition of its function. This highlights the potential for boronic acid-containing molecules to act as potent and specific enzyme inhibitors.

Given the established roles of both the anthracene core and the boronic acid functional group in medicinal chemistry, this compound represents a promising scaffold for the development of new therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the synthesis of a diverse library of anthracene derivatives with potential applications in various disease areas. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

References

Methodological & Application

Anthracen-1-ylboronic acid as a fluorescent probe for saccharide detection.

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-1-ylboronic acid and its derivatives are powerful fluorescent probes for the detection and quantification of saccharides. This technology leverages the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or -1,3-diols present in saccharides. This binding event modulates the fluorescent properties of the anthracene (B1667546) fluorophore, enabling real-time monitoring of saccharide concentrations. These probes are particularly valuable in biomedical research and diagnostics, with significant potential for applications such as continuous glucose monitoring.

The underlying principle of detection relies on the formation of a cyclic boronate ester between the boronic acid and the saccharide's diol groups. This interaction alters the electronic environment of the boron atom, which in turn influences the photophysical properties of the attached anthracene fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[1][2][3] In many "turn-on" sensors, the fluorescence is initially quenched and is enhanced upon saccharide binding.[1]

Signaling Pathway & Mechanism

The detection of saccharides using this compound typically involves a Photoinduced Electron Transfer (PET) mechanism. In the unbound state, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of the excited anthracene molecule. Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.

Caption: Signaling mechanism of saccharide detection.

Quantitative Data

The binding affinity and fluorescence response of anthracene-based boronic acid probes vary with the specific saccharide. The following table summarizes representative quantitative data for various anthracene-boronic acid derivatives.

| Probe/Sensor | Saccharide | Binding Constant (K) in M⁻¹ | Fold Increase in Fluorescence | Conditions |

| Anthracene-based bisboronic acid sensor | Sorbitol | 1060 | 2.2 | 50% MeOH/0.1 M phosphate (B84403) buffer, pH 7.4 |

| Xylitol | 440 | 1.9 | ||

| Fructose | 200 | 3.9 | ||

| Galactose | 81 | 2.9 | ||

| Glucose | 12 | 2.3 | ||

| Anthracene-based fluorescent boronic acid with TTF | Fructose | 115 | 5.0 | THF/H₂O (1:1, v/v), physiological pH |

| [(4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid]/γ-CyD complex | Glucose | 1.44 x 10⁷ M⁻² | Ratiometric increase | 2% DMSO/98% water, pH 7.4 |

| Galactose | 1.55 x 10⁷ M⁻² | Ratiometric increase | ||

| Anthryl-2-boronic acid | Fructose | - | ~30% decrease | pH 7.4 |

| Glucose | - | ~10% decrease |

Experimental Protocols

Protocol 1: General Synthesis of an Anthracene-Boronic Acid Probe

This protocol describes a general method for synthesizing an anthracene-boronic acid probe via a Suzuki coupling reaction followed by deprotection.

Materials:

-

Bromo-anthracene derivative

-

Potassium acetate (B1210297)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1 M HCl

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suzuki Coupling: a. In a reaction flask, combine the bromo-anthracene derivative (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents). b. Degas the flask and backfill with an inert gas (e.g., argon or nitrogen). c. Add anhydrous 1,4-dioxane to the flask. d. Degas the solution by bubbling with argon for 15-20 minutes.[2] e. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) to the reaction mixture.[2] f. Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2] g. Upon completion, cool the reaction to room temperature.[2] h. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] j. Purify the resulting boronate ester by column chromatography on silica gel.[2]

-

Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl.[2] b. Stir the solution at room temperature for 2-4 hours.[2] c. Remove the acetone under reduced pressure.[2] d. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).[2] e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final anthracene-boronic acid probe.[2]

Protocol 2: Saccharide Detection Using a Fluorescent Anthracene-Boronic Acid Probe

This protocol outlines the general procedure for measuring the fluorescence response of an anthracene-boronic acid probe to a specific saccharide.

Materials:

-

Anthracene-boronic acid probe

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Saccharide of interest (e.g., glucose, fructose)

-

High-purity water

-

Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: a. Prepare a stock solution of the anthracene-boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).[2] b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.[2]

-

Preparation of Working Solutions: a. Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties.[2] b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.[2]

-

Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.[2] b. Set the excitation and emission wavelengths appropriate for the specific probe (e.g., excitation at 370 nm and emission scan from 400-600 nm). Set the excitation and emission slit widths.[2][3] c. Add a fixed volume of the probe working solution to a quartz cuvette. d. Record the initial fluorescence spectrum (F₀) of the probe solution.[2] e. Add aliquots of the saccharide solutions of increasing concentrations to the cuvette. f. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. g. Record the fluorescence spectrum (F) after each addition. h. Plot the change in fluorescence intensity (F/F₀) against the saccharide concentration to generate a binding curve.

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound as a fluorescent probe for saccharide detection.

Caption: Experimental workflow for saccharide detection.

References

- 1. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling of Anthracen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond formation reaction between an organoboron compound and an organic halide or triflate.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3] These attributes make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[2][4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of Anthracen-1-ylboronic acid with various aryl halides. The resulting 1-arylanthracene scaffold is of significant interest in medicinal chemistry due to the known biological activities of substituted anthracene (B1667546) derivatives, including their use as anticancer agents.[2][5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a process typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[7]

Experimental Protocol: Synthesis of 1-Arylanthracenes

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

-

Solvent system (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Ethanol/Water, or DMF/Water)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask or reaction tube

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1-1.5 equivalents) and the aryl halide (1.0 equivalent).

-

Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[8][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure 1-arylanthracene product.

Data Presentation

| Aryl Halide (1.0 mmol) | Boronic Acid (1.1 mmol) | Catalyst (mol%) | Base (1.5 mmol) | Solvent (5.0 mL) | Temp (°C) | Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 98 |

| Bromobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 95 |

| Chlorobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 70 |

Data adapted from a study on a heterogeneous Pd catalyst in Suzuki-Miyaura coupling.[10] The yields are for isolated products.

Applications in Drug Development

Substituted anthracene derivatives have shown significant potential in drug discovery, particularly in the development of anticancer agents.[2][5] The planar aromatic structure of the anthracene core allows for intercalation with DNA, a mechanism of action for several clinically used anticancer drugs.[2]

The synthesis of a library of 1-arylanthracene derivatives through the described Suzuki-Miyaura coupling protocol can be a key step in a drug discovery workflow. By varying the aryl halide coupling partner, a diverse range of compounds can be generated for biological screening.

Potential Therapeutic Targets and Signaling Pathways:

While specific signaling pathways for 1-arylanthracenes are not yet fully elucidated, the known anticancer activities of other anthracene derivatives suggest potential interactions with:

-

DNA Topoisomerases: Many anticancer drugs containing an anthracene backbone function by inhibiting DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells.[11]

-

Cell Cycle Regulation: Anthracene derivatives can induce cell cycle arrest, preventing cancer cell proliferation.

-

Apoptosis Induction: These compounds can trigger programmed cell death in cancerous cells.

The following diagram illustrates a general workflow for the discovery of novel anticancer agents based on the 1-arylanthracene scaffold.

References

- 1. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-disubstituted anthracene antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A family of zinc compounds of an anthracene-appended new multifunctional organic scaffold as potent chemotherapeutics against cervical cancer - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01278J [pubs.rsc.org]

Application Notes and Protocols: Synthesis of Anthracene-Based Organic Light-Emitting Diodes (OLEDs) using Anthracen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of organic light-emitting diode (OLED) materials using Anthracen-1-ylboronic acid as a key building block. The methodologies described herein focus on the widely utilized Suzuki-Miyaura cross-coupling reaction to synthesize novel anthracene-based compounds for OLED applications, particularly as host materials in the emissive layer.

Introduction

Anthracene (B1667546) and its derivatives are a significant class of polycyclic aromatic hydrocarbons extensively used in the development of materials for organic electronics, owing to their excellent photoluminescent properties and good thermal stability.[1][2] In the realm of OLEDs, anthracene-based materials are frequently employed as blue emitters or as host materials for phosphorescent dopants.[3][4] The functionalization of the anthracene core allows for the fine-tuning of its electronic and photophysical properties to achieve desired device performance.

This compound is a versatile synthetic intermediate that enables the introduction of the anthracenyl moiety into various molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction provides an efficient and robust method for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules required for high-performance OLEDs.

Synthesis of Anthracene-Based Host Materials

The synthesis of anthracene-containing materials for OLEDs typically involves the Suzuki-Miyaura coupling of an anthracene-boronic acid with a halogenated aromatic compound. This reaction allows for the creation of extended π-conjugated systems with tailored properties.

General Reaction Scheme: Suzuki-Miyaura Coupling

The core of the synthesis is the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide. A representative reaction is shown below, where "Ar-X" represents an aryl halide which can be a variety of functionalized aromatic or heteroaromatic compounds.

Caption: General Suzuki-Miyaura coupling for OLED material synthesis.

Experimental Protocol: Synthesis of a Representative 1-Aryl-anthracene Derivative

This protocol is a general guideline for the synthesis of a 1-aryl-anthracene derivative via a Suzuki-Miyaura cross-coupling reaction. The specific aryl halide, catalyst, base, and solvent system may be optimized for different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., 9-bromoanthracene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.

-

Addition of Reagents: Add potassium carbonate (2.0 equivalents) and the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

OLED Device Fabrication and Characterization

Once the anthracene-based material is synthesized and purified, it can be incorporated into an OLED device to evaluate its electroluminescent properties. The following section outlines a general procedure for the fabrication and characterization of a multilayer OLED.

Device Architecture

A common architecture for a blue-emitting OLED is a multilayer structure, which facilitates efficient charge injection, transport, and recombination.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs | MDPI [mdpi.com]

Application Notes and Protocols for In-Cell Carbohydrate Imaging Using Anthracen-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-1-ylboronic acid is a fluorescent probe that holds significant promise for the detection and imaging of carbohydrates within living cells. This molecule leverages the inherent fluorescence of the anthracene (B1667546) core and the reversible covalent interaction of the boronic acid moiety with 1,2- and 1,3-diols present in saccharides. This interaction modulates the fluorescence properties of the anthracene fluorophore, providing a mechanism for sensing and visualizing carbohydrate distribution and dynamics in biological systems. This capability is of high interest for studying cellular processes involving glycosylation, such as cell signaling, immune responses, and disease progression, including cancer.

The primary mechanism of sensing for many anthracene-boronic acid probes is Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the boronic acid group can quench the fluorescence of the anthracene. Upon binding to a diol-containing carbohydrate, this quenching is inhibited, leading to an increase in fluorescence intensity.

Due to a lack of specific experimental data for this compound in the public domain, this document will utilize data from the closely related and well-studied isomer, Anthracen-9-ylboronic acid, as a representative analogue. This information will provide valuable guidance for the application of anthracene-based boronic acid probes in cellular imaging.

Data Presentation

The following tables summarize key quantitative data for Anthracen-9-ylboronic acid, which can be considered as a reference for the expected performance of this compound.

Table 1: Physicochemical and Spectroscopic Properties of Anthracen-9-ylboronic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁BO₂ | [1] |

| Molecular Weight | 222.05 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Excitation Wavelength (λex) | ~365 nm | [3] |

| Emission Wavelength (λem) | ~420 nm | [3] |

| Quantum Yield (ΦF) of Anthracene (in cyclohexane) | 0.36 | [4] |

Table 2: Binding Constants (Ka) of Anthracene-based Boronic Acid Sensors with Various Saccharides

Data presented is for a bisboronic acid fluorescent sensor based on the anthracene fluorophore (Compound 27 from the cited literature) in 50% MeOH/0.1 M aqueous phosphate (B84403) buffer at pH 7.4.

| Saccharide | Binding Constant (Ka, M⁻¹) | Fluorescence Intensity Increase (fold) | Reference |

| D-Glucose | 12 | 2.3 | [3] |

| D-Galactose | 81 | 2.9 | [3] |

| D-Fructose | 200 | 3.9 | [3] |

| Sorbitol | 1060 | 2.2 | [3] |

| Xylitol | 440 | 1.9 | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound upon carbohydrate binding and a general workflow for in-cell imaging experiments.

References

- 1. 9-Anthraceneboronic Acid | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Quenching Studies with Anthracenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals